Cyclohexyl(3-(fluoromethyl)azetidin-1-yl)methanone
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Overview
Description
Cyclohexyl(3-(fluoromethyl)azetidin-1-yl)methanone is an organic compound that features a cyclohexyl group, a fluoromethyl group, and an azetidin-1-yl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(3-(fluoromethyl)azetidin-1-yl)methanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached through various coupling reactions, such as Grignard reactions or Suzuki-Miyaura couplings.
Formation of the Methanone Core: The final step involves the formation of the methanone core, which can be achieved through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(3-(fluoromethyl)azetidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the methanone group to alcohols or other reduced forms.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Cyclohexyl(3-(fluoromethyl)azetidin-1-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclohexyl(3-(fluoromethyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The fluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the azetidine ring may contribute to the compound’s stability and reactivity. The cyclohexyl group can influence the compound’s lipophilicity and overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl(3-(chloromethyl)azetidin-1-yl)methanone
- Cyclohexyl(3-(bromomethyl)azetidin-1-yl)methanone
- Cyclohexyl(3-(hydroxymethyl)azetidin-1-yl)methanone
Uniqueness
Cyclohexyl(3-(fluoromethyl)azetidin-1-yl)methanone is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can result in different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Biological Activity
Cyclohexyl(3-(fluoromethyl)azetidin-1-yl)methanone is an emerging compound in medicinal chemistry, noted for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound features a cyclohexyl group attached to a 3-(fluoromethyl)azetidin-1-yl moiety, forming a methanone core. The synthesis typically involves several key steps:
- Formation of the Azetidine Ring : Achieved through cyclization of appropriate precursors under basic conditions.
- Introduction of the Fluoromethyl Group : Via nucleophilic substitution reactions using fluoromethylating agents.
- Attachment of the Cyclohexyl Group : Accomplished through coupling reactions such as Grignard or Suzuki-Miyaura couplings.
- Formation of the Methanone Core : Finalized through oxidation reactions.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, potentially affecting metabolic pathways.
- Receptor Binding : Its unique structure allows it to bind to certain receptors, modulating their activity and leading to various biological effects such as apoptosis in cancer cells and inhibition of microbial growth.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated potent inhibitory effects against several bacterial strains, including Staphylococcus aureus and Enterococcus faecalis, with MIC values indicating effective concentrations for bacterial inhibition .
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | < 16 |
Enterococcus faecalis | < 32 |
Anticancer Activity
In cancer research, the compound has shown promising results:
- Cell Proliferation Inhibition : It exhibited significant inhibitory effects on various cancer cell lines, particularly in triple-negative breast cancer (TNBC), with IC50 values indicating effective concentrations for inhibiting cell growth .
Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 (TNBC) | 0.126 |
MCF10A (Non-cancer) | > 2.5 |
Case Studies
- Study on Antimicrobial Efficacy : A study evaluating the compound's efficacy against MRSA strains reported a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as an antibacterial agent .
- Cancer Cell Line Study : In vivo studies using mouse models showed that treatment with this compound led to a notable decrease in tumor size and metastasis in TNBC models, suggesting its therapeutic potential .
Comparative Analysis
Compared to similar compounds like Cyclohexyl(3-(chloromethyl)azetidin-1-yl)methanone and Cyclohexyl(3-(bromomethyl)azetidin-1-yl)methanone, the fluoromethyl derivative exhibits enhanced biological activity due to its unique electronic properties imparted by the fluorine atom. This difference may lead to improved binding affinities and biological responses:
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | High | High |
Cyclohexyl(3-(chloromethyl)azetidin-1-yl)methanone | Moderate | Moderate |
Cyclohexyl(3-(bromomethyl)azetidin-1-yl)methanone | Low | Low |
Properties
IUPAC Name |
cyclohexyl-[3-(fluoromethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO/c12-6-9-7-13(8-9)11(14)10-4-2-1-3-5-10/h9-10H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZNIQGEXNUHTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC(C2)CF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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